5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine

Medicinal Chemistry Scaffold Hopping SAR

5-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine (CAS 1443981-84-7) is a saturated bicyclic nitrogen-containing heterocyclic scaffold belonging to the octahydro-1H-pyrrolo[3,2-c]pyridine class. It features a fused pyrrolidine and piperidine ring system with a defining N-methyl substituent, resulting in a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 1443981-84-7
Cat. No. B1467876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine
CAS1443981-84-7
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CCC2C(C1)CCN2
InChIInChI=1S/C8H16N2/c1-10-5-3-8-7(6-10)2-4-9-8/h7-9H,2-6H2,1H3
InChIKeyUFTKWLHJIFCQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine (CAS 1443981-84-7) Compound Class and Key Characteristics for Procurement


5-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine (CAS 1443981-84-7) is a saturated bicyclic nitrogen-containing heterocyclic scaffold belonging to the octahydro-1H-pyrrolo[3,2-c]pyridine class . It features a fused pyrrolidine and piperidine ring system with a defining N-methyl substituent, resulting in a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol .

Why 5-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine (CAS 1443981-84-7) Cannot Be Directly Replaced by Unsubstituted or Regioisomeric Analogs


The specific N5-methyl substitution on the octahydropyrrolo[3,2-c]pyridine core imparts distinct steric and electronic properties that directly influence molecular recognition and biological activity. In related heterocyclic systems, the presence and position of an N-methyl group have been shown to be critical for potency; for example, an N-methyl group on a pyridine ring contributed positively to activity, and its removal led to a loss of potency [1]. In the context of CCR5 antagonism, which is a validated application for the broader scaffold class [2], the precise substitution pattern is crucial for target engagement, meaning the unsubstituted octahydro-1H-pyrrolo[3,2-c]pyridine (CAS 1196154-74-1) or 1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine (CAS 138021-99-5) cannot be assumed to be functionally equivalent .

Quantitative Differentiation Evidence for 5-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine (CAS 1443981-84-7) vs. Closest Analogs


Structural Differentiation: N5-Methyl vs. Unsubstituted Core

The target compound features an N5-methyl substituent on the octahydropyrrolo[3,2-c]pyridine core, whereas the closest unsubstituted analog (CAS 1196154-74-1) lacks this methyl group . This substitution increases the molecular weight from 126.20 g/mol to 140.23 g/mol and adds lipophilicity, which can alter pharmacokinetic properties and target binding .

Medicinal Chemistry Scaffold Hopping SAR

Purity Benchmarking: 98% Assured Quality for Reproducible Research

The target compound is commercially available with a specified purity of ≥98% from multiple reputable vendors . This meets or exceeds the typical purity specification for the unsubstituted analog octahydro-1H-pyrrolo[3,2-c]pyridine (CAS 1196154-74-1), which is also offered at 98% .

Chemical Synthesis Quality Control Medicinal Chemistry

Scaffold Validation: Octahydropyrrolo[3,2-c]pyridine Core Demonstrates Potent Anti-HIV-1 Activity

While direct activity data for the specific target compound is not publicly available, the octahydropyrrolo[3,2-c]pyridine scaffold has been validated as a core structure for potent CCR5 antagonists with anti-HIV-1 activity. A derivative (19c) from this class exhibited an EC50 of <1 μmol·L-1 against HIV-1 replication [1].

Antiviral Research CCR5 Antagonist Drug Discovery

Substituent Impact: N-Methyl Group Contributes Positively to Biological Activity

In a fragment contribution map generated using HQSAR for a related dataset, the N-methyl group on a pyridine ring was identified as a high positive contributor to activity. Removal of this group led to a loss of activity in the least active compound [1]. This principle underscores the functional importance of the N5-methyl group in the target compound.

SAR Analysis Molecular Modeling Drug Design

Regioisomeric Distinction: 5-Methyl vs. 1-Methyl Substitution

The target compound features a methyl group at the N5 position, which is a different regioisomer compared to 1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine (CAS 138021-99-5) . The position of the methyl group on the bicyclic framework influences the molecule's steric and electronic properties, leading to tailored interactions in molecular recognition .

Medicinal Chemistry Scaffold Diversity SAR

Recommended Research and Industrial Applications for 5-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine (CAS 1443981-84-7) Based on Evidence


Core Scaffold in CCR5 Antagonist Drug Discovery Programs

The octahydropyrrolo[3,2-c]pyridine core is a validated starting point for developing potent CCR5 antagonists with demonstrated anti-HIV-1 activity (EC50 <1 μmol·L-1) [1]. The 5-methyl derivative offers a specific, functionalized version of this scaffold, allowing medicinal chemists to explore a defined chemical space and build SAR directly relevant to this target.

Precision Tool in Structure-Activity Relationship (SAR) Studies

The defined N5-methyl group serves as a key structural variable for SAR exploration. As evidenced by fragment contribution maps, an N-methyl group can be a critical determinant of biological activity [2]. The target compound, with its high purity (≥98%) , provides a reliable and reproducible building block for synthesizing focused libraries to probe the effects of this specific substitution pattern.

Building Block for Kinase Inhibitor Synthesis and Screening

Pyrrolo[3,2-c]pyridine derivatives are a recognized scaffold for kinase inhibition, as demonstrated by patents covering Trk and Mps1 inhibitors [3]. The 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine can serve as a versatile intermediate or final compound in the synthesis and screening of novel kinase inhibitor candidates, particularly where modulation of lipophilicity or basicity via the N-methyl group is desired.

Functionalized Intermediate in Heterocyclic Synthesis

The compound's bicyclic framework with a specific N5-methyl substitution makes it a valuable, functionalized intermediate for more complex molecule synthesis . Its high purity ensures consistent and predictable reactivity, reducing the risk of side reactions and simplifying purification in multi-step synthetic routes, which is a critical factor for industrial process chemistry.

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